molecular formula C23H19NO4 B071587 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid CAS No. 160977-92-4

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid

Cat. No.: B071587
CAS No.: 160977-92-4
M. Wt: 373.4 g/mol
InChI Key: HQOGMQFPENTFMI-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, with a fluorenylmethoxycarbonyl (Fmoc) group and a methylamino group attached . The Fmoc group is a common protecting group used in peptide synthesis.


Synthesis Analysis

The synthesis of similar compounds typically involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular structure of similar compounds consists of a fluorenyl group (a polycyclic aromatic compound), a methoxy group (an ether), a carbonyl group (a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O), and an amino group (containing a basic nitrogen atom with a lone pair: -NH2) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds usually involve the removal of the Fmoc protecting group, which can be achieved under mildly basic conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are typically solid at room temperature . The exact properties such as melting point, boiling point, solubility, etc., would depend on the specific compound and its purity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation of β2-Homoamino Acids : The compound has been utilized in the synthesis of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, employing a diastereoselective amidomethylation process. This method is significant for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
  • Production of β-Amino Acids : It has been used in the successful application of the Arndt-Eistert protocol to produce enantiomerically pure N-Fmoc-protected β-amino acids directly from commercially available α-amino acids (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).

Solid Phase Synthesis Applications

  • Linkers for Solid Phase Synthesis : The compound has contributed to the development of new linkers for solid phase synthesis, offering higher acid stability compared to standard trityl resins. These linkers have been used for immobilizing carboxylic acids and amines, allowing for high yield and purity in product release after modifications (Bleicher, Lutz, & Wuethrich, 2000).

Novel Fluorescence Probes

  • Development of Fluorescence Probes : Research has shown that derivatives of this compound, like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, can be utilized as novel fluorescence probes to detect reactive oxygen species and differentiate specific species. This has implications in biological and chemical studies (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety and Hazards

Similar compounds are generally considered irritants and should be handled with care. They may be harmful if swallowed or if they come into contact with the skin .

Properties

IUPAC Name

4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-24(16-12-10-15(11-13-16)22(25)26)23(27)28-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOGMQFPENTFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590511
Record name 4-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160977-92-4
Record name 4-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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